![molecular formula C9H19NO B2628263 1-Tert-butyl-piperidin-3-ol CAS No. 64845-12-1](/img/structure/B2628263.png)
1-Tert-butyl-piperidin-3-ol
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Overview
Description
1-Tert-butyl-piperidin-3-ol is a type of piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives like 1-Tert-butyl-piperidin-3-ol involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, 2- (1- (tert-butoxycarbonyl) piperidin-3-yl) acetic acid is obtained from the starting material 2-aminoacetic acid through esterification, hydrogenizing amination Dieckmann condensation, decarboxylation, Wittig and hydrogenation .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of similar compounds like tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate and tert-Butyl ®-piperidin-3-ylcarbamate are 227.300 Da and 200.28 respectively.Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . For instance, 3- (1- (tert -Butoxycarbonyl)piperidin-4-yl)benzoic acid is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Scientific Research Applications
Drug Design and Synthesis
Piperidines, including 1-Tert-butyl-piperidin-3-ol, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Chiral Compounds
N-Boc-3-piperidinone, a derivative of 1-Tert-butyl-piperidin-3-ol, is useful in the stereocontrolled synthesis of chiral compounds .
Biophysical Assays
1-Tert-butyl-piperidin-3-ol derivatives have been identified in a differential scanning fluorimetry-based screen of an in-house library of compounds and subsequently validated in multiple orthogonal biophysical assays .
Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Tert-butyl-piperidin-3-ol, is an important task of modern organic chemistry .
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety, including 1-Tert-butyl-piperidin-3-ol .
Multicomponent Reactions
Piperidines, including 1-Tert-butyl-piperidin-3-ol, are often involved in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .
Mechanism of Action
While the specific mechanism of action for 1-Tert-butyl-piperidin-3-ol is not mentioned, piperidine derivatives are known to have various pharmacological applications. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Safety and Hazards
Future Directions
Piperidines are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-tert-butylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-6-4-5-8(11)7-10/h8,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZUQOFRUZHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-piperidin-3-ol |
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